1-Ethyl-4-[4-(3-methoxyphenoxy)but-2-ynyl]piperazine;hydrochloride
Overview
Description
1-Ethyl-4-[4-(3-methoxyphenoxy)but-2-ynyl]piperazine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, an ethyl group, and a methoxyphenoxy butynyl side chain, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[4-(3-methoxyphenoxy)but-2-ynyl]piperazine;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-methoxyphenol: This can be achieved through the methylation of phenol using methanol and a suitable catalyst.
Formation of 3-methoxyphenoxybut-2-yne: This involves the reaction of 3-methoxyphenol with but-2-yne in the presence of a base such as potassium carbonate.
Synthesis of 1-Ethyl-4-[4-(3-methoxyphenoxy)but-2-ynyl]piperazine: The final step involves the reaction of the intermediate 3-methoxyphenoxybut-2-yne with 1-ethylpiperazine under suitable conditions, such as refluxing in an organic solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[4-(3-methoxyphenoxy)but-2-ynyl]piperazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the alkyne group to form alkanes.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or amines replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halides, amines, and other nucleophiles in the presence of suitable solvents and catalysts.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-Ethyl-4-[4-(3-methoxyphenoxy)but-2-ynyl]piperazine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological and psychiatric disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[4-(3-methoxyphenoxy)but-2-ynyl]piperazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity, receptor selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-[4-(3-methoxyphenoxy)butyl]piperazine: Similar structure but lacks the alkyne group.
1-Ethyl-4-[4-(3-methoxyphenoxy)propyl]piperazine: Shorter side chain compared to the but-2-ynyl derivative.
1-Ethyl-4-[4-(3-methoxyphenoxy)but-2-enyl]piperazine: Contains a double bond instead of a triple bond in the side chain.
Uniqueness
1-Ethyl-4-[4-(3-methoxyphenoxy)but-2-ynyl]piperazine;hydrochloride is unique due to the presence of the but-2-ynyl side chain, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
1-ethyl-4-[4-(3-methoxyphenoxy)but-2-ynyl]piperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c1-3-18-10-12-19(13-11-18)9-4-5-14-21-17-8-6-7-16(15-17)20-2;/h6-8,15H,3,9-14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMLQTTZIAJVCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2=CC=CC(=C2)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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